molecular formula C11H20F3N B1481992 2-cyclohexyl-4,4,4-trifluoro-N-methylbutan-1-amine CAS No. 2021648-89-3

2-cyclohexyl-4,4,4-trifluoro-N-methylbutan-1-amine

Cat. No. B1481992
CAS RN: 2021648-89-3
M. Wt: 223.28 g/mol
InChI Key: ZMWYRLSLHSJQKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclohexyl-4,4,4-trifluoro-N-methylbutan-1-amine (FMB) is a commonly used organic compound in scientific research and laboratory experiments. It is a colorless, odorless, and volatile liquid with a molecular formula of C8H15F3N. FMB is a versatile compound that can be used in a variety of applications, including the synthesis of a wide range of compounds, as a reagent in organic synthesis, and as an intermediate in the production of pharmaceuticals.

Scientific Research Applications

2-cyclohexyl-4,4,4-trifluoro-N-methylbutan-1-amine is widely used in scientific research, particularly in the synthesis of organic compounds. This compound can be used as a reagent in organic synthesis to produce a variety of compounds, including amines, alcohols, and esters. In addition, this compound can be used as an intermediate in the production of pharmaceuticals, such as antibiotics and antifungal agents.

Mechanism of Action

2-cyclohexyl-4,4,4-trifluoro-N-methylbutan-1-amine is a versatile compound that can be used in a variety of applications. In scientific research, this compound is used as a reagent in organic synthesis to produce a variety of compounds. The mechanism of action of this compound depends on the reaction it is used in. In the Williamson ether synthesis, this compound acts as a nucleophile, attacking the electrophilic carbon of the halohydrin to form a new carbon-oxygen bond. In the Fischer indole synthesis, this compound acts as a nucleophile, attacking the electrophilic carbon of the aromatic aldehyde to form a new carbon-oxygen bond. In the Heck reaction, this compound acts as an electrophile, attacking the nucleophilic carbon of the alkene to form a new carbon-carbon bond.
Biochemical and Physiological Effects
This compound is a volatile compound and is not known to have any biochemical or physiological effects. It is not known to be toxic, and there is no evidence that this compound has any adverse effects on the human body.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-cyclohexyl-4,4,4-trifluoro-N-methylbutan-1-amine in laboratory experiments is that it is a versatile compound that can be used in a variety of applications. This compound is a colorless and odorless liquid, making it ideal for use in experiments that require a pure and uncontaminated sample. Additionally, this compound is relatively inexpensive and easy to obtain, making it a cost-effective reagent for laboratory experiments. One limitation of this compound is that it is a volatile compound, making it difficult to store for long periods of time.

Future Directions

The use of 2-cyclohexyl-4,4,4-trifluoro-N-methylbutan-1-amine in scientific research and laboratory experiments is likely to continue to grow in the future. This compound can be used in a variety of applications, including the synthesis of a wide range of compounds, as a reagent in organic synthesis, and as an intermediate in the production of pharmaceuticals. Additionally, this compound can be used in the development of new analytical techniques, such as high-performance liquid chromatography. This compound can also be used in the development of new drugs, such as antibiotics and antifungal agents. Finally, this compound can be used in the development of new materials, such as polymers and nanomaterials.

properties

IUPAC Name

2-cyclohexyl-4,4,4-trifluoro-N-methylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20F3N/c1-15-8-10(7-11(12,13)14)9-5-3-2-4-6-9/h9-10,15H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMWYRLSLHSJQKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(CC(F)(F)F)C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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